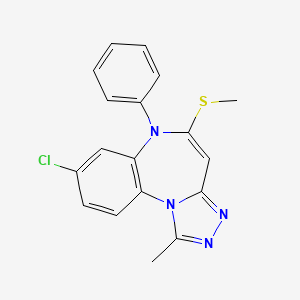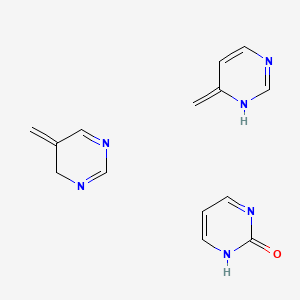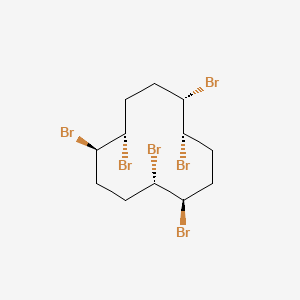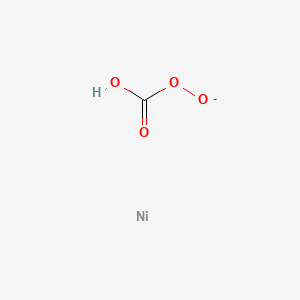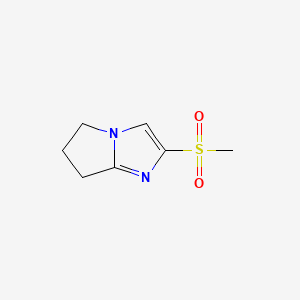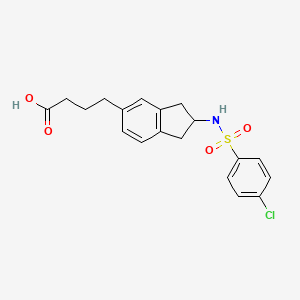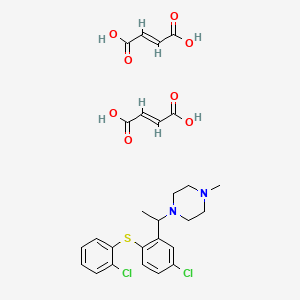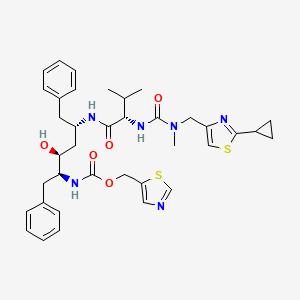
Pregabalin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregabalin sodium is a compound used primarily in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. It is a derivative of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and is marketed under the brand name Lyrica. This compound is known for its high bioavailability and rapid absorption, making it effective in managing various neurological conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pregabalin sodium can be synthesized through several methods. One common route involves the asymmetric hydrogenation of a precursor compound using a rhodium bisphosphine complex as a catalyst . Another method involves the Hofmann rearrangement of 3-(carbamoylmethyl)-5-methylhexanoic acid in the presence of sodium hypochlorite . These methods are designed to produce pregabalin with high enantiomeric purity, which is crucial for its pharmacological activity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous chemistry and organocatalysis. This approach allows for the efficient and cost-effective production of pregabalin with high yield and purity . The process typically includes steps such as granulation, mixing, and tabletting to produce the final pharmaceutical product .
Analyse Des Réactions Chimiques
Types of Reactions
Pregabalin sodium undergoes various chemical reactions, including:
Oxidation: Pregabalin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in pregabalin.
Substitution: Pregabalin can undergo nucleophilic substitution reactions, particularly involving its primary amino group.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of pregabalin include sodium hypochlorite, bromine, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various pregabalin derivatives, which can have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Pregabalin sodium has a wide range of scientific research applications:
Mécanisme D'action
Pregabalin sodium exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P . This mechanism helps to alleviate symptoms of neuropathic pain and seizures by modulating neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gabapentin: Another GABA analogue used to treat similar conditions.
Vigabatrin: An antiepileptic drug that inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: A GABA reuptake inhibitor used to treat epilepsy.
Uniqueness
Pregabalin sodium is unique in its rapid absorption and high bioavailability compared to gabapentin. It also has a more predictable pharmacokinetic profile, making it easier to dose and manage in clinical settings . Additionally, pregabalin’s binding affinity to the alpha-2-delta subunit is higher, which may contribute to its efficacy in treating neuropathic pain and anxiety disorders .
Propriétés
Numéro CAS |
914254-22-1 |
|---|---|
Formule moléculaire |
C8H16NNaO2 |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
sodium;(3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C8H17NO2.Na/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);/q;+1/p-1/t7-;/m0./s1 |
Clé InChI |
RDOYGLCZFATQEB-FJXQXJEOSA-M |
SMILES isomérique |
CC(C)C[C@@H](CC(=O)[O-])CN.[Na+] |
SMILES canonique |
CC(C)CC(CC(=O)[O-])CN.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


